Methyl n-methyl-n-(pent-4-en-1-yl)glycinate
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Overview
Description
Methyl n-methyl-n-(pent-4-en-1-yl)glycinate is an organic compound with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol . This compound is characterized by its unique chemical structure, which includes a pent-4-en-1-yl group attached to a glycine derivative. It is a clear, colorless liquid that finds applications in various fields of scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl n-methyl-n-(pent-4-en-1-yl)glycinate typically involves the reaction of glycine derivatives with alkenyl amines. One common method includes the use of alkenyl amines and alkenyl alcohols in the presence of a palladium catalyst to facilitate the formation of the desired product . The reaction conditions often involve moderate temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and distillation .
Chemical Reactions Analysis
Types of Reactions
Methyl n-methyl-n-(pent-4-en-1-yl)glycinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions yield oxides, while reduction reactions produce reduced derivatives of the compound .
Scientific Research Applications
Methyl n-methyl-n-(pent-4-en-1-yl)glycinate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Methyl n-methyl-n-(pent-4-en-1-yl)glycinate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biochemical effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Methyl n-methyl-n-(pent-4-en-1-yl)glycinate can be compared with other similar compounds, such as:
MDMB-4en-PINACA: A synthetic cannabinoid with a similar alkenyl group, known for its potent agonist activity at cannabinoid receptors.
N-methyl-4-penten-1-amine: A related compound with similar structural features, used in various chemical reactions and applications.
The uniqueness of this compound lies in its specific chemical structure and the versatility it offers in various scientific and industrial applications .
Biological Activity
Methyl n-methyl-n-(pent-4-en-1-yl)glycinate, a compound with potential biological activity, has garnered attention in recent research due to its structural characteristics and implications in medicinal chemistry. This article presents a detailed exploration of its biological activity, including antiproliferative effects, antimicrobial properties, and potential mechanisms of action based on diverse research findings.
Chemical Structure and Properties
This compound is an amino acid derivative characterized by a methyl group and a pent-4-en-1-yl side chain. Its structure suggests potential interactions with biological targets, particularly in cancer treatment and antimicrobial applications.
Antiproliferative Activity
Recent studies have investigated the antiproliferative effects of various analogues related to this compound. For example, compounds structurally similar to this glycine derivative were tested against human cancer cell lines using the National Cancer Institute's (NCI) 60 cell line panel.
Table 1: Antiproliferative Activity of Related Compounds
Compound | GI50 Values (μM) |
---|---|
Largazole | 0.065 ± 0.003 |
Analogue 6 | 0.75 ± 0.017 |
Analogue 7 | 0.075 ± 0.0002 |
Analogue 8 | 0.8 ± 0.048 |
Analogue 9 | >5 |
Analogue 10 | 3.2 ± 0.125 |
The GI50 values indicate the concentration required to inhibit cell growth by 50%. Notably, analogue 7 exhibited significant antiproliferative activity comparable to that of the well-known anticancer agent Largazole, suggesting that structural modifications can enhance biological efficacy .
The mechanism by which this compound and its analogues exert their effects may involve disruption of cellular processes essential for cancer cell survival. For instance, studies have shown that certain derivatives induce non-apoptotic cell death in aggressive cancer cell lines such as MDA-MB-231, possibly through inhibition of key signaling pathways like FAK (Focal Adhesion Kinase) .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been explored for its antimicrobial potential. Research indicates that modifications in the amino acid structure can lead to enhanced antimicrobial activity against various pathogens. Peptides incorporating similar structural features have demonstrated improved membrane-disruptive capabilities, leading to increased bacterial inhibition .
Case Studies and Research Findings
Several case studies have contributed to understanding the biological activity of this compound:
- Antitumor Activity : A study reported that compounds derived from this compound exhibited selective cytotoxicity against specific cancer cell lines while sparing normal cells, indicating a promising therapeutic window for further development .
- Antimicrobial Efficacy : Research on peptide analogues revealed that those with hydrophobic characteristics showed significant antimicrobial potency with minimal hemolytic activity, suggesting that structural modifications can optimize therapeutic profiles .
- Computational Studies : Quantum computational investigations have provided insights into the vibrational modes and electronic properties of related compounds, aiding in the rational design of more effective derivatives .
Properties
Molecular Formula |
C9H17NO2 |
---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
methyl 2-[methyl(pent-4-enyl)amino]acetate |
InChI |
InChI=1S/C9H17NO2/c1-4-5-6-7-10(2)8-9(11)12-3/h4H,1,5-8H2,2-3H3 |
InChI Key |
SKWMEASSVHODGD-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCC=C)CC(=O)OC |
Origin of Product |
United States |
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